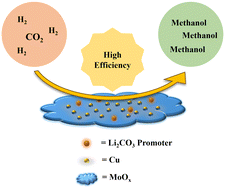A highly efficient Li–Cu/MoOx catalyst constructed by a precursor dispersion and alkali metal-promotion stepwise regulation strategy for the CO2 hydrogenation to methanol reaction†
Catalysis Science & Technology Pub Date: 2023-12-05 DOI: 10.1039/D3CY01204B
Abstract
The hydrogenation of CO2 enables the production of high-value fuels and chemicals, contributing to a sustainable and environment-friendly energy transition. Currently, for the CO2 hydrogenation to methanol reaction, either increasing the CO2 conversion or improving the methanol selectivity while maintaining high CO2 conversion is challenging. Herein, a new catalyst loaded with Cu nanoparticles (NPs) dispersed on amorphous MoOx with Li2CO3 as a promoter (denoted as Li–Cu/MoOx) was constructed via an in situ dispersion and alkali metal-promotion stepwise regulation strategy. At 260 °C and 5 MPa, the as-designed catalyst exhibited a satisfactory catalytic performance with a CO2 conversion of 13.4% and a methanol selectivity of 88.8%. The methanol selectivity of the Li–Cu/MoOx catalyst is higher than that of all the Cu-based catalysts reported in the literature to date under the conditions of CO2 conversion >10% and reaction pressure <8 MPa in a fixed-bed reactor. Furthermore, the Li–Cu/MoOx catalyst showed an excellent thermal stability. It was found that the in situ dispersion step enabled a high dispersion of Cu NPs and the production of the amorphous MoOx support, resulting in the formation of more Cu–support interfaces, which increased the number of active sites in the catalyst. The high methanol selectivity was attributed to an alkali metal-promotion step, which increased the Mo4+ content in MoOx, leading to a change in the types of active sites. In addition, the strong metal–support interaction (SMSI) in the catalyst was responsible for the high thermal stability. This strategy also has potential for designing other highly efficient catalysts.


Recommended Literature
- [1] Front cover
- [2] Isolation and structural elucidation of a new pentaflavonoid from Ochna calodendron
- [3] Salt modified starch: sustainable, recyclable plastics
- [4] Synthesis of pyrimidine-cored host materials bearing phenylcarbazole for efficient yellow phosphorescent devices: effect of linkage position†
- [5] Transparent, conductive, and SERS-active Au nanofiber films assembled on an amphiphilic peptide template†
- [6] Catalytic asymmetric synthesis of 5-membered alicyclic α-quaternary β-amino acids via [3 + 2]-photocycloaddition of α-substituted acrylates†
- [7] The effects of low-ratio n-6/n-3 PUFA on biomarkers of inflammation: a systematic review and meta-analysis†
- [8] Optical tweezing using tunable optical lattices along a few-mode silicon waveguide†
- [9] In(OTf)3-catalyzed N-α phosphonylation of N,O-acetals with triethyl phosphite†
- [10] Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imineligands and mixed metal polynuclear complexes†‡










